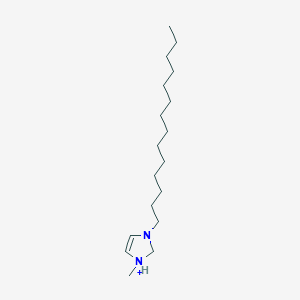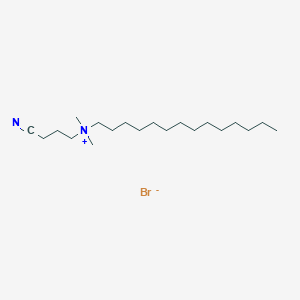
N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide is a quaternary ammonium compound with a long alkyl chain and a cyano group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide typically involves the quaternization of N,N-dimethyltetradecan-1-amine with 3-cyanopropyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Corresponding quaternary ammonium salts with different anions.
Oxidation: Carboxylic acid derivatives.
Reduction: Primary amines.
Applications De Recherche Scientifique
N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Mécanisme D'action
The mechanism of action of N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide involves its interaction with cell membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The cyano group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Cyanopropyl)-N,N-dimethyldodecan-1-aminium bromide
- N-(3-Cyanopropyl)-N,N-dimethyloctadecan-1-aminium bromide
- N-(3-Cyanopropyl)-N,N-dimethylhexadecan-1-aminium bromide
Uniqueness
N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its surfactant activity and makes it particularly effective in applications requiring membrane disruption .
Propriétés
Numéro CAS |
167874-27-3 |
|---|---|
Formule moléculaire |
C20H41BrN2 |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
3-cyanopropyl-dimethyl-tetradecylazanium;bromide |
InChI |
InChI=1S/C20H41N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-16-19-22(2,3)20-17-15-18-21;/h4-17,19-20H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
HXUMRFGHJILLMF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC[N+](C)(C)CCCC#N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


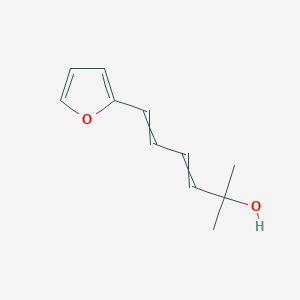



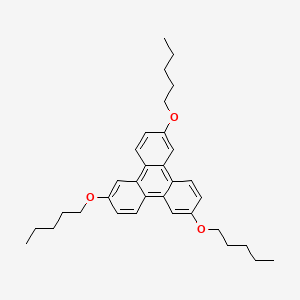
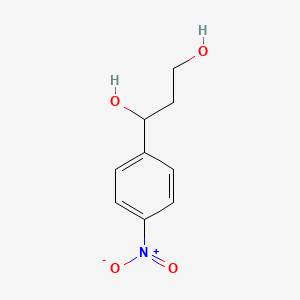
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
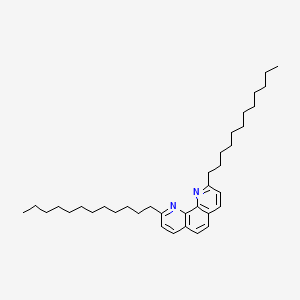

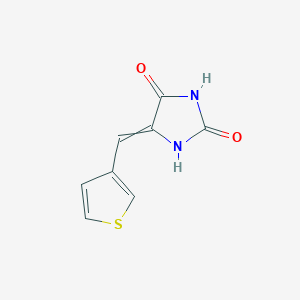

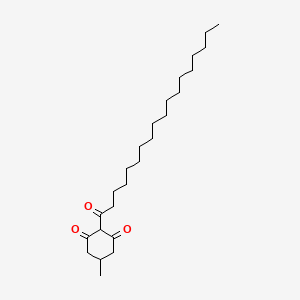
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)
